N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that combines the structural features of indole and quinazolinone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized by reacting 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diaminobenzene in the presence of a base such as lutidine and a solvent like dichloromethane.
Formation of the Quinazolinone Derivative: The quinazolinone derivative can be synthesized by reacting 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol.
Coupling Reaction: The final step involves coupling the indole and quinazolinone derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and quinazolinone moieties, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may yield fully or partially reduced indole or quinazolinone derivatives.
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is used in molecular docking studies to understand its interaction with various biological targets.
Chemical Biology: The compound serves as a tool to study the structure-activity relationship of indole and quinazolinone derivatives.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in cancer cell proliferation, microbial growth, or inflammation . Molecular docking studies suggest that it binds to the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives
Uniqueness
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its combination of indole and quinazolinone moieties, which confer distinct biological activities. This structural combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C21H20N4O3/c1-28-12-11-24-10-9-15-18(7-4-8-19(15)24)23-20(26)13-25-14-22-17-6-3-2-5-16(17)21(25)27/h2-10,14H,11-13H2,1H3,(H,23,26) |
InChI Key |
GOJOJRPYRWLLQB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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